

# Application Notes and Protocols for Vorasidenib in Laboratory Settings

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## Compound of Interest

Compound Name: Vorasidenib

Cat. No.: B611703

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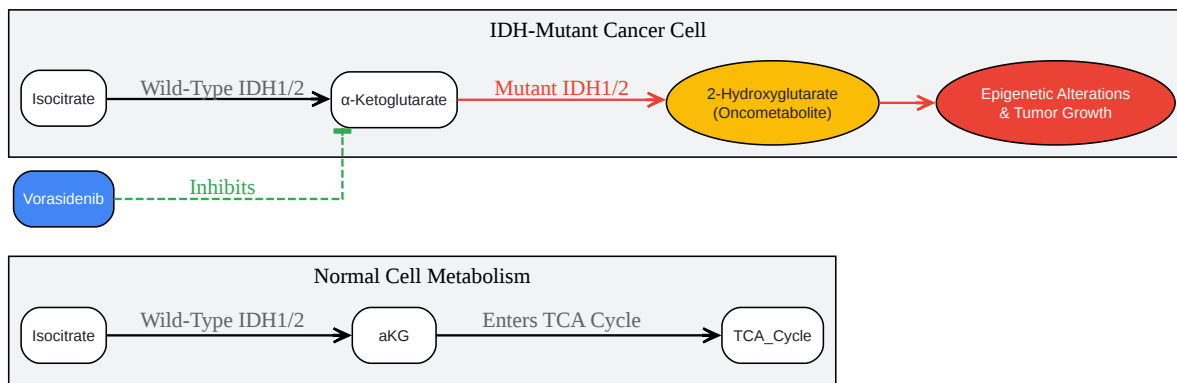
For Researchers, Scientists, and Drug Development Professionals

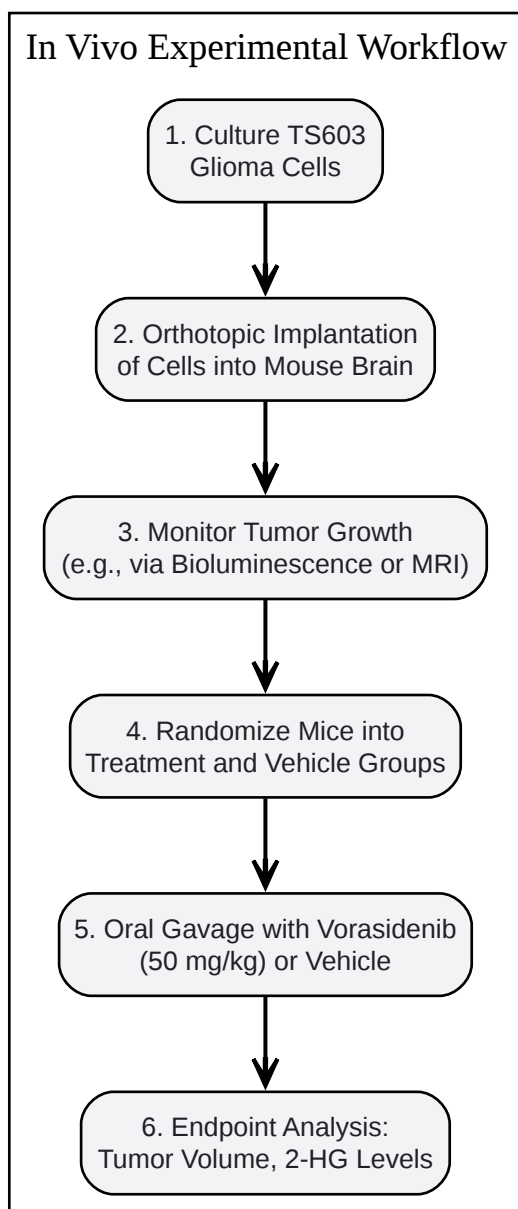
## Introduction

**Vorasidenib** (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.<sup>[1][2]</sup> Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers, most notably in low-grade gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic changes and altering cellular metabolism.<sup>[1][3][4]</sup> **Vorasidenib** acts by inhibiting these mutant IDH enzymes, thereby reducing 2-HG levels and reversing its oncogenic effects.<sup>[1][4]</sup> These application notes provide detailed protocols for the dosing and administration of **Vorasidenib** in common laboratory settings.

## Mechanism of Action

**Vorasidenib** selectively targets and inhibits the mutated forms of both IDH1 and IDH2 enzymes. This inhibition blocks the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to 2-HG. The subsequent reduction in intracellular 2-HG levels is believed to restore normal cellular differentiation and inhibit tumor cell proliferation.<sup>[1]</sup>





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